N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide
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Overview
Description
N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a trifluoromethylsulfanyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide typically involves the reaction of 2-fluorobenzyl cyanide with a suitable trifluoromethylsulfanyl acetamide precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 0°C to 50°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in THF.
Major Products Formed
The major products formed from these reactions include various substituted acetamides, fluorophenyl derivatives, and cyano compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its cyano and fluorophenyl groups. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide
- N-methacryloyl-4-cyano-3-trifluoromethylaniline
- 2-methyl-N-[4-cyano-3-(trifluoromethyl)phenyl]propenamide
Uniqueness
N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide is unique due to the presence of both cyano and trifluoromethylsulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-2-(trifluoromethylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N2OS/c12-8-4-2-1-3-7(8)9(5-16)17-10(18)6-19-11(13,14)15/h1-4,9H,6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRPGBVTJPIUPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)CSC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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